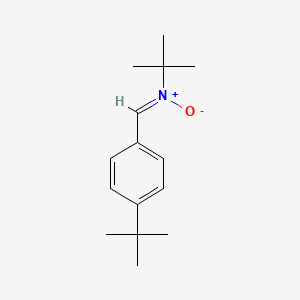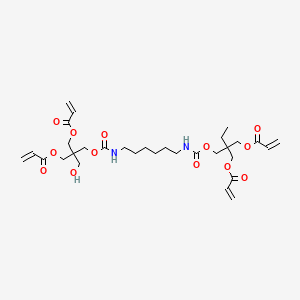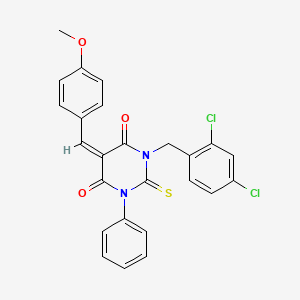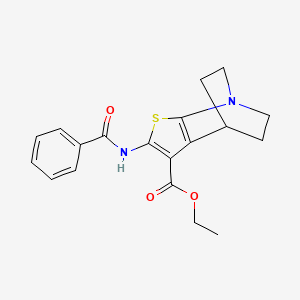
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-chlorophenyl)-2,4-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H-1,2,4-三唑-3-硫酮,2,4-二氢-5-(2-氯苯基)-2,4-二甲基- 是一种属于三唑类杂环化合物。三唑以其多种多样的生物活性而闻名,广泛应用于药物化学。该化合物具有一个带有硫酮基的三唑环,并被一个 2-氯苯基和两个甲基取代。
准备方法
3H-1,2,4-三唑-3-硫酮,2,4-二氢-5-(2-氯苯基)-2,4-二甲基- 的合成通常涉及在酸性或碱性条件下,将适当的肼衍生物与二硫化碳或硫脲进行环化反应。反应条件可能有所不同,但常见的方法包括:
与二硫化碳环化: 肼衍生物在氢氧化钠等碱的存在下与二硫化碳反应,形成三唑环。
与硫脲环化: 肼衍生物在酸性条件下与硫脲反应,生成所需的三唑硫酮化合物。
工业生产方法可能涉及优化这些反应以获得更高的产率和纯度,通常使用催化剂和受控的反应环境。
化学反应分析
3H-1,2,4-三唑-3-硫酮,2,4-二氢-5-(2-氯苯基)-2,4-二甲基- 经历各种化学反应,包括:
氧化: 硫酮基可以用过氧化氢或间氯过氧苯甲酸等氧化剂氧化,形成亚砜或砜。
还原: 该化合物可以用氢化锂铝等还原剂还原,形成相应的硫醇或胺。
取代: 氯苯基可以进行亲核取代反应,其中氯原子被其他亲核试剂(如胺或硫醇)取代。
这些反应中常用的试剂和条件包括碱、酸、氧化剂和还原剂。形成的主要产物取决于所用的具体反应条件和试剂。
科学研究应用
3H-1,2,4-三唑-3-硫酮,2,4-二氢-5-(2-氯苯基)-2,4-二甲基- 在科学研究中有几个应用:
药物化学: 由于该化合物能够与生物靶标相互作用,因此正在研究其作为抗菌剂、抗真菌剂和抗癌剂的潜力。
生物学研究: 它用于研究了解酶抑制和受体结合的机制。
工业应用: 该化合物正在探索其在合成其他杂环化合物以及作为有机合成中的构建单元方面的用途。
作用机理
3H-1,2,4-三唑-3-硫酮,2,4-二氢-5-(2-氯苯基)-2,4-二甲基- 的作用机理涉及它与酶和受体等分子靶标的相互作用。硫酮基可以与蛋白质上的亲核位点形成共价键,导致酶抑制。三唑环也可以与生物分子发生氢键和π-π相互作用,影响其功能。
作用机制
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-chlorophenyl)-2,4-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The triazole ring can also participate in hydrogen bonding and π-π interactions with biological molecules, affecting their function.
相似化合物的比较
与 3H-1,2,4-三唑-3-硫酮,2,4-二氢-5-(2-氯苯基)-2,4-二甲基- 相似的化合物包括其他三唑衍生物,例如:
3H-1,2,4-三唑-3-硫酮,2,4-二氢-5-苯基-2,4-二甲基-: 缺少氯取代,这可能会影响其生物活性。
3H-1,2,4-三唑-3-硫酮,2,4-二氢-5-(2-溴苯基)-2,4-二甲基-: 含有溴原子而不是氯原子,可能改变其反应性和相互作用。
3H-1,2,4-三唑-3-硫酮,2,4-二氢-5-(2-氟苯基)-2,4-二甲基-: 具有氟原子,可以影响其电子性质和生物学效应。
3H-1,2,4-三唑-3-硫酮,2,4-二氢-5-(2-氯苯基)-2,4-二甲基- 的独特性在于其特定的取代模式,这会显着影响其化学反应性和生物活性。
属性
CAS 编号 |
110623-25-1 |
|---|---|
分子式 |
C10H10ClN3S |
分子量 |
239.73 g/mol |
IUPAC 名称 |
5-(2-chlorophenyl)-2,4-dimethyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C10H10ClN3S/c1-13-9(12-14(2)10(13)15)7-5-3-4-6-8(7)11/h3-6H,1-2H3 |
InChI 键 |
YTZMBGJQPUUTAU-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NN(C1=S)C)C2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



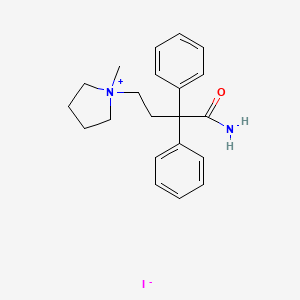

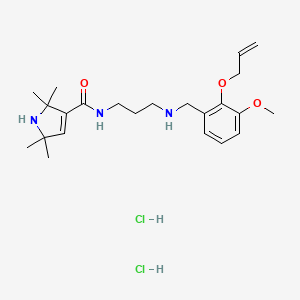

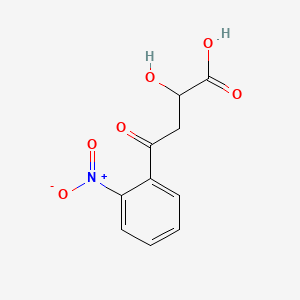
![9-(2-chlorophenyl)-3-methyl-N-quinolin-3-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12727826.png)
![N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12727834.png)
